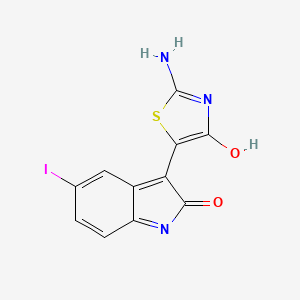![molecular formula C23H32N2O2 B6027236 N-benzyl-3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-methylpropanamide](/img/structure/B6027236.png)
N-benzyl-3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-methylpropanamide, commonly known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. CX-5461 has been extensively studied for its potential therapeutic applications in cancer treatment.
Mecanismo De Acción
CX-5461 works by inhibiting RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA. By inhibiting this process, CX-5461 reduces the production of ribosomes, which are essential for cell growth and proliferation. Cancer cells, which have a higher demand for ribosomes than normal cells, are more sensitive to the effects of CX-5461.
Biochemical and Physiological Effects
CX-5461 has been shown to induce DNA damage and activate the p53 pathway, which is a tumor suppressor pathway that regulates cell cycle arrest and apoptosis. CX-5461 has also been shown to induce senescence, a process that stops cells from dividing. These effects contribute to the anti-cancer properties of CX-5461.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CX-5461 is its selectivity for cancer cells, which reduces the risk of toxicity to normal cells. CX-5461 has also been shown to have a synergistic effect with other chemotherapy drugs, making it a potential candidate for combination therapy. However, CX-5461 has some limitations, including its low solubility and stability in aqueous solutions, which can affect its efficacy in vivo.
Direcciones Futuras
Future research on CX-5461 could focus on optimizing the drug's pharmacokinetic properties, such as its solubility and stability, to improve its efficacy in vivo. Other areas of research could include identifying biomarkers that can predict the response to CX-5461 and developing strategies to overcome drug resistance. Additionally, further studies could investigate the potential of CX-5461 for the treatment of other diseases, such as neurodegenerative disorders.
Métodos De Síntesis
The synthesis of CX-5461 involves a multi-step process that includes the reaction of N-methylpropanamide with benzylamine, followed by the addition of piperidine and cyclohexenone. The final product is purified using column chromatography. The purity and yield of CX-5461 can be improved by optimizing the reaction conditions and using high-performance liquid chromatography.
Aplicaciones Científicas De Investigación
CX-5461 has shown promising results in preclinical studies for the treatment of various types of cancer, including breast, ovarian, and pancreatic cancer. The drug has been shown to selectively target cancer cells that have high levels of ribosomal RNA transcription, which is a hallmark of cancer cells. CX-5461 has also been shown to sensitize cancer cells to other chemotherapy drugs, making it a potential candidate for combination therapy.
Propiedades
IUPAC Name |
N-benzyl-3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2/c1-24(18-20-8-4-2-5-9-20)22(26)13-12-19-14-16-25(17-15-19)23(27)21-10-6-3-7-11-21/h2-6,8-9,19,21H,7,10-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCNMBMTFTXXJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CCC2CCN(CC2)C(=O)C3CCC=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(dimethylamino)sulfonyl]-N-(2-ethoxybenzyl)-3-piperidinecarboxamide](/img/structure/B6027155.png)

![N-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-1-(1,3-thiazol-2-yl)ethanamine](/img/structure/B6027170.png)
![4-{4-[(2,4-dimethoxyphenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B6027182.png)
![4-{[(2-bromo-4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B6027186.png)
![2-(4-methoxybenzyl)-4-[(3-methyl-2-thienyl)carbonyl]morpholine](/img/structure/B6027196.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]acetamide](/img/structure/B6027201.png)

![ethyl [2-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B6027208.png)
![N-{[(2-ethyl-4-iodophenyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide](/img/structure/B6027213.png)
hydrazone](/img/structure/B6027223.png)
![4-(2-ethoxy-3-methoxyphenyl)-3-methyl-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6027228.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6027244.png)
![2-{1-(4-ethoxybenzyl)-4-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6027246.png)